![molecular formula C19H25N3O3 B5638352 ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)
ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions with specific reagents and conditions. A study by Reisch, Iding, and Bassewitz (1993) highlights reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showing the complexity and diversity of synthetic approaches for quinoline compounds. Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine by Wang, Fawwaz, and Heertum (1995) and related compounds by Chen, Guo, and Lu (1991) demonstrate the intricate steps and conditions required for synthesizing specific quinoline derivatives, indicating a similarly complex process for the target compound (Reisch, Iding, & Bassewitz, 1993); (Wang, Fawwaz, & Heertum, 1995); (Chen, Guo, & Lu, 1991).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as IR, 1H NMR, and elemental analysis are typically employed to determine the structure of synthesized quinoline derivatives, as demonstrated in the syntheses reported by Chen, Guo, and Lu (1991). These analytical methods provide detailed insights into the molecular framework and functional groups present in the compound, offering a foundation for further chemical property and reactivity studies.
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, reflecting their diverse chemical properties. The work by Matsuoka et al. (1997) on the synthesis of related quinoline compounds showcases the potential reactions, including chlorination, deacetylation, and cyclization, that might be applicable to ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate. These reactions are fundamental in modifying the compound's structure and enhancing its chemical utility (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding a compound's suitability for various applications. Although specific studies on ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate's physical properties were not identified, similar analyses on quinoline derivatives provide a comparative basis. The solubility in different solvents, thermal stability, and crystalline structure can be inferred through methodologies like those used by Mizuno et al. (2006) in synthesizing metabolites of related compounds (Mizuno et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and development. Studies like those by Guo et al. (1987) and Xin, Ding, and Zhang (1993) on related quinoline derivatives offer insights into the reactivity patterns and chemical stability that can be anticipated for ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate, highlighting its versatility and potential for further functionalization (Guo et al., 1987); (Xin, Ding, & Zhang, 1993).
Eigenschaften
IUPAC Name |
ethyl 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-19(24)14-5-6-17-15(11-14)18(23)16(13(2)20-17)12-22-9-7-21(3)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYUJODWOFWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.